![molecular formula C39H35N3O2 B12567479 6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one CAS No. 182918-19-0](/img/structure/B12567479.png)
6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one is a complex organic compound that features a triazine ring substituted with biphenyl groups and a hexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions.
Substitution Reactions: The biphenyl groups are introduced through substitution reactions, often involving diazonium salts and coupling agents.
Hexyloxy Group Addition: The hexyloxy group is introduced via etherification reactions, typically using hexyloxy halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts, halides, and coupling agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but with amino groups instead of biphenyl and hexyloxy groups.
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl: Contains biphenyl groups but lacks the triazine core and hexyloxy group.
Uniqueness
The uniqueness of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for various advanced applications in research and industry.
Propiedades
Número CAS |
182918-19-0 |
|---|---|
Fórmula molecular |
C39H35N3O2 |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
6-[4,6-bis(4-phenylphenyl)-1H-1,3,5-triazin-2-ylidene]-3-hexoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C39H35N3O2/c1-2-3-4-11-26-44-34-24-25-35(36(43)27-34)39-41-37(32-20-16-30(17-21-32)28-12-7-5-8-13-28)40-38(42-39)33-22-18-31(19-23-33)29-14-9-6-10-15-29/h5-10,12-25,27H,2-4,11,26H2,1H3,(H,40,41,42) |
Clave InChI |
NSLRFMWAPPBYBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=O)C(=C2NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
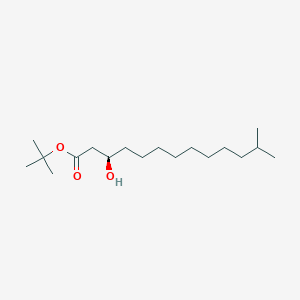
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
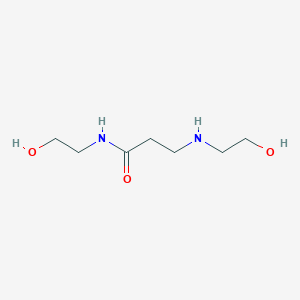
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
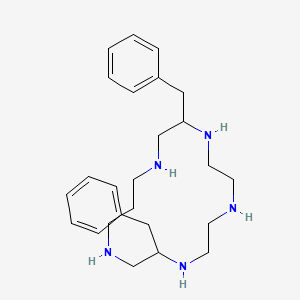
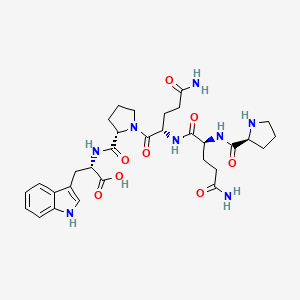
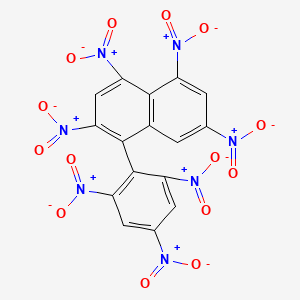
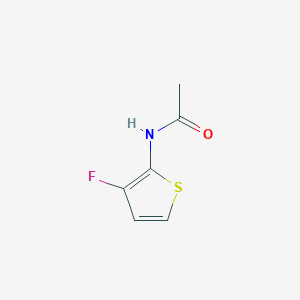
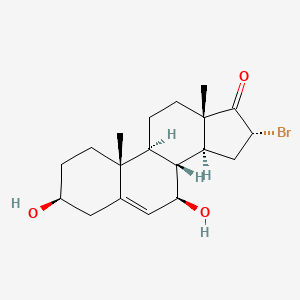
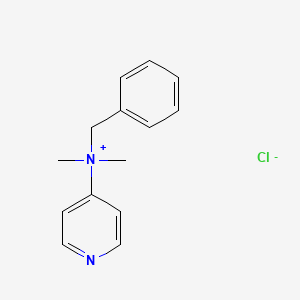

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
